molecular formula C15H16FN B3341281 N-(3-Fluorobenzyl)-2,4-dimethylaniline CAS No. 1019565-78-6

N-(3-Fluorobenzyl)-2,4-dimethylaniline

Cat. No.: B3341281
CAS No.: 1019565-78-6
M. Wt: 229.29 g/mol
InChI Key: LLZRRNVGXDSMLR-UHFFFAOYSA-N
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Description

N-(3-Fluorobenzyl)-2,4-dimethylaniline: is an organic compound that belongs to the class of aniline derivatives It features a benzyl group substituted with a fluorine atom at the 3-position and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorobenzyl)-2,4-dimethylaniline typically involves the reaction of 3-fluorobenzyl chloride with 2,4-dimethylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Fluorobenzyl)-2,4-dimethylaniline can undergo oxidation reactions to form corresponding N-oxides or quinone imines.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products:

    Oxidation: N-oxides or quinone imines.

    Reduction: Secondary amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry: N-(3-Fluorobenzyl)-2,4-dimethylaniline is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions.

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit activity against certain biological targets, making it a candidate for further medicinal chemistry studies.

Medicine: The compound’s structural features make it a potential candidate for the development of new therapeutic agents. It is explored for its activity against various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzyl)-2,4-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(3-Chlorobenzyl)-2,4-dimethylaniline
  • N-(3-Bromobenzyl)-2,4-dimethylaniline
  • N-(3-Methylbenzyl)-2,4-dimethylaniline

Comparison: N-(3-Fluorobenzyl)-2,4-dimethylaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs. These differences make this compound a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-2,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-11-6-7-15(12(2)8-11)17-10-13-4-3-5-14(16)9-13/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZRRNVGXDSMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=CC(=CC=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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